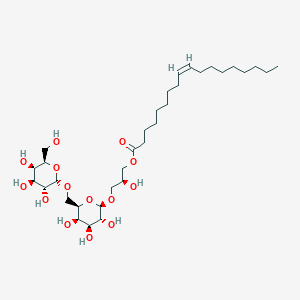
Gingerglycolipid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gingerglycolipid C is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound has garnered attention due to its potential therapeutic applications, particularly in the context of antiviral activity against SARS-CoV-2 .
Preparation Methods
The preparation of Gingerglycolipid C involves the extraction and purification from natural sources such as sugarcane. The high-throughput lipidomics and transcriptomic approach has been employed to identify and quantify this compound from the rind of sugarcane genotypes . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the compound.
Chemical Reactions Analysis
Gingerglycolipid C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gingerglycolipid C has a wide range of scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Medicine: This compound has shown promising therapeutic potential against SARS-CoV-2 by binding to the 3CL pro enzyme with strong hydrogen bonds.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Gingerglycolipid C involves its interaction with molecular targets and pathways. It binds to the 3CL pro enzyme of SARS-CoV-2 with a binding energy score of -12.80 kcal/mol, forming strong hydrogen bonds with key amino acids such as Cys145, His41, Ser46, and Met49 . This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus. Additionally, this compound modulates the immune response by affecting cytokine profiles and reducing inflammation .
Comparison with Similar Compounds
Gingerglycolipid C is unique among glycosylmonoacylglycerols due to its specific structure and binding properties. Similar compounds include:
2-Linoleoylglycerol: Another glycosylmonoacylglycerol with potential therapeutic applications against SARS-CoV-2.
Galactosylglycerol derivatives: These compounds share structural similarities but differ in their fatty acyl chains and biological activities.
This compound stands out due to its strong binding affinity to the 3CL pro enzyme and its potential use in antiviral therapies.
Properties
CAS No. |
35949-86-1 |
|---|---|
Molecular Formula |
C33H60O14 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H60O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h9-10,22-24,26-35,37-42H,2-8,11-21H2,1H3/b10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI Key |
VROZOADUAPWACT-NYURTQROSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















